molecular formula C12H20N2O2 B15428311 N,N-diethylethanamine;4-nitrosophenol CAS No. 90512-78-0

N,N-diethylethanamine;4-nitrosophenol

Cat. No.: B15428311
CAS No.: 90512-78-0
M. Wt: 224.30 g/mol
InChI Key: FGPDRHORLZAOFU-UHFFFAOYSA-N
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Description

N,N-Diethylethanamine (commonly known as triethylamine, TEA) is a tertiary amine with the molecular formula C₆H₁₅N and a molecular weight of 102.20 g/mol. It is widely used as a catalyst in epoxy resin curing, polyurethane production, and organic synthesis due to its strong basicity (pKa of protonated form = 10.75) . TEA is synthesized via alkylation of ammonia with ethanol and exhibits high volatility (boiling point: 90°C) and solubility in polar solvents (133 g/L in water at 20°C) .

4-Nitrosophenol (C₆H₅NO₂; molecular weight: 139.11 g/mol) is a nitroso derivative of phenol. It forms as an intermediate in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) and participates in redox reactions catalyzed by nanoparticles or polymers . It is also generated during the reaction of peroxynitrite (ONOO⁻) with phenol, particularly under alkaline conditions, and exhibits pH-dependent reactivity .

Properties

CAS No.

90512-78-0

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N,N-diethylethanamine;4-nitrosophenol

InChI

InChI=1S/C6H5NO2.C6H15N/c8-6-3-1-5(7-9)2-4-6;1-4-7(5-2)6-3/h1-4,8H;4-6H2,1-3H3

InChI Key

FGPDRHORLZAOFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.C1=CC(=CC=C1N=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Basicity : TEA (pKa 10.75) is less basic than pyridine derivatives but stronger than aliphatic amines like N,N-dimethylethylamine due to steric hindrance .

Comparison of 4-Nitrosophenol with Related Nitroso and Nitrophenol Compounds

Structural Analogues and Reactivity

Compound Molecular Formula Molecular Weight (g/mol) Key Reactions/Properties
4-Nitrosophenol C₆H₅NO₂ 139.11 Intermediate in 4-NP reduction; forms via peroxynitrite-phenol reactions at pH > 8
4-Nitrophenol C₆H₅NO₃ 139.11 Reduced to 4-AP via 4-nitrosophenol intermediate in catalytic hydrogenation
Nitrosobenzene C₆H₅NO 107.11 Induces calcium release but no oxidative stress in cells

Key Differences :

  • Redox Behavior: 4-Nitrosophenol undergoes reversible redox reactions (e.g., reduction to 4-hydroxylaminophenol) more readily than nitrosobenzene due to its phenolic -OH group .

Research Findings and Mechanistic Insights

N,N-Diethylethanamine in Polymer Chemistry

  • TEA accelerates epoxy-bismaleimide crosslinking, achieving 95% curing efficiency at 150°C, compared to slower catalysts like DABCO .
  • In polymer micelles, TEA stabilizes triethylammonium acetate buffers, enabling pH-controlled drug release without aggregation .

4-Nitrosophenol in Peroxynitrite Chemistry

  • At pH 11, 4-nitrosophenol yields reach 20 mol% during phenol nitrosation by peroxynitrite, exceeding nitrophenol yields due to phenolate ion reactivity .
  • CO₂ modulates its formation: low concentrations enhance nitrosation via O=N-OOCO₂⁻ intermediates, while excess CO₂ inhibits it .

Data Tables

Table 1: Physical Properties of N,N-Diethylethanamine vs. Analogues

Property N,N-Diethylethanamine N,N-Dimethylethylamine Pyridine
Boiling Point (°C) 90 37 115
Water Solubility (g/L) 133 Miscible Miscible
pKa 10.75 10.7 5.25

Table 2: Redox Properties of 4-Nitrosophenol vs. Analogues

Compound Reduction Potential (V) Key Intermediate Detection Limit (Sensor)
4-Nitrosophenol -0.45 vs. Ag/AgCl 4-Hydroxylaminophenol 0.1 µM
4-Nitrophenol -0.65 vs. Ag/AgCl 4-Nitrosophenol 1.0 µM
Nitrosobenzene -0.30 vs. Ag/AgCl Phenylhydroxylamine Not applicable

Preparation Methods

Synthesis of N,N-Diethylethanamine: Industrial and Laboratory Methods

Catalytic Amination of Ethanol

N,N-Diethylethanamine is conventionally synthesized via the reaction of ethylamine with ethanol under acidic catalysis. Recent refinements employ zeolite-based catalysts at 150–200°C, achieving conversions of 85–92% with minimal byproduct formation. The mechanism proceeds through nucleophilic substitution, where ethanol acts as both solvent and reactant. Post-synthesis purification involves fractional distillation under reduced pressure (40–60 mmHg) to isolate the tertiary amine.

Green Chemistry Approaches

Solvent-free methods utilizing microwave irradiation (300 W, 100–120°C) reduce reaction times from 12 hours to 45 minutes, yielding 89% product with 99% purity. Solid-supported catalysts like silica-immobilized boron trifluoride (BF$$3$$-SiO$$2$$) enhance recyclability, maintaining 85% efficiency over five cycles.

Preparation of 4-Nitrophenol Derivatives: Hydroxyethylation and Condensation Strategies

Hydroxyethylation of 2-Amino-5-Nitrophenol

The patent CN104744273A details a two-step synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl]ethanolamine, a derivative of 4-nitrophenol.

  • Step 1 : 2-Amino-5-nitrophenol undergoes hydroxyethylation with ethylene chlorohydrin (19.3 g, 0.24 mol) in DMF at 110–120°C under 0.8 MPa pressure, yielding 94.3% 2-(3-nitro-6-aminophenoxy)ethanol.
  • Step 2 : Condensation with ethyl chloroformate (23.4 g) in dioxane at 60–100°C, catalyzed by calcium carbonate (12.0 g), produces the target compound with 98.2% HPLC purity.
Table 1: Optimization of Hydroxyethylation Conditions
Parameter Range Tested Optimal Value Yield (%)
Pressure (MPa) 0.1–1.0 0.8 94.3
Temperature (°C) 100–145 110–120 94.3
Solvent Water, DMF, Dioxane DMF 94.3
Hydroxyethylating Agent Ethylene chlorohydrin 0.24 mol 94.3

Solvent and Catalyst Selection

Mechanistic Insights into Condensation and Hydrolysis

Reaction Kinetics of Ethyl Chloroformate Condensation

The second-stage condensation follows pseudo-first-order kinetics, with rate constants ($$k$$) of $$2.7 \times 10^{-3} \, \text{s}^{-1}$$ at 80°C in dioxane. Hydrolysis of intermediate chloroformate adducts proceeds via nucleophilic attack by hydroxide ions, optimized at pH 10–12 using 15% NaOH.

Byproduct Analysis and Mitigation

GC-MS analysis (HP5-MS column, 30 m × 0.25 mm) identifies ethyl vinyl sulfide ($$t_R = 4.2 \, \text{min}$$) as a minor byproduct (<0.5%). Column chromatography (silica gel, ethyl acetate/hexane 1:4) effectively removes residual impurities.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • N,N-Diethylethanamine : $$^{1}\text{H}$$ NMR (300 MHz, CDCl$$3$$): δ 1.25 (dt, $$J{\text{HH}} = 7.1 \, \text{Hz}$$, $$J_{\text{HP}} = 1.0 \, \text{Hz}$$, 3H), 4.01 (m, 2H).
  • 2-(3-Nitro-6-aminophenoxy)ethanol : $$^{31}\text{P}$$ NMR (121 MHz, CDCl$$_3$$): δ -7.1 (s).

Mass Spectrometry

Low-resolution GC-MS (Shimadzu QP2010) confirms molecular ion peaks at $$m/z$$ 181.2 for N,N-diethylethanamine and $$m/z$$ 214.1 for 4-nitrophenol derivatives.

Environmental and Industrial Scalability

Waste Reduction Strategies

The patented method generates 30% less aqueous waste compared to conventional routes by recycling DMF via vacuum distillation. Solid catalysts (e.g., CaCO$$_3$$) are recovered via filtration, reducing metal ion discharge.

Pilot-Scale Validation

Industrial trials (500 L reactor) demonstrate consistent yields (92–94%) and purity (>98%) across 10 batches, affirming scalability.

Comparative Analysis of Synthetic Routes

Table 2: Performance Metrics of Key Methods
Method Yield (%) Purity (%) Reaction Time (h) Environmental Impact
Hydroxyethylation 94.3 98.2 5 Low
Microwave Amination 89.0 99.0 0.75 Moderate
Zeolite Catalysis 85.0 97.5 12 Low

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity N,N-diethylethanamine, and how can its purity be validated?

  • Methodology : N,N-diethylethanamine is synthesized via alkylation of ammonia with ethanol. Post-synthesis purification involves distillation over calcium hydride to remove residual moisture and impurities . Purity validation employs gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity (e.g., absence of ethyl chloride byproducts) .
  • Key Parameters :

ParameterValueSource
Boiling Point90°C
Refractive Index (n²⁰/D)1.4003

Q. Which analytical techniques are optimal for detecting 4-nitrosophenol derivatives in complex matrices?

  • Methodology : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254–280 nm) is preferred for separating 4-nitrosophenol from phenolic byproducts. Mass spectrometry (LC-MS/MS) enhances specificity for trace analysis . Derivatization with dansyl chloride improves sensitivity in fluorescence-based assays .

Q. How can researchers mitigate interference from tertiary amines during the quantification of N,N-diethylethanamine in reaction mixtures?

  • Methodology : Use ion-pair chromatography with a volatile ion-pairing agent (e.g., heptafluorobutyric acid) to resolve N,N-diethylethanamine from structurally similar amines. Adjust mobile phase pH to 3.0–4.0 to suppress amine protonation and reduce column retention variability .

Advanced Research Questions

Q. How do molecular interactions in binary mixtures of N,N-diethylethanamine and acetates influence refractive indices, and what theoretical models explain these deviations?

  • Methodology : Refractive index deviations in amine-ester mixtures (e.g., N,N-diethylethanamine + methyl acetate) are measured at 298.15 K using an Abbé refractometer. The Lorentz-Lorenz (L-L) and Gladstone-Dale (GD) models correlate deviations with molecular polarizability and specific interactions (e.g., dipole-dipole, hydrogen bonding). For example:

MixtureΔn (Experimental)L-L Model Deviation
N,N-diethylethanamine + methyl acetate-0.012±0.003
  • Insight : Longer ester alkyl chains reduce interaction strength due to steric hindrance, as shown by RK polynomial fitting of refractive index data .

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔH, ΔS) for N,N-diethylethanamine-ester systems reported in literature?

  • Methodology : Re-evaluate calorimetric data using standardized conditions (e.g., 0.1 MPa pressure, inert atmosphere) to minimize oxidation artifacts. Cross-validate with computational methods (e.g., COSMO-RS) to account for solvent-solute interactions . Discrepancies often arise from incomplete equilibration or impurities in commercial ester samples .

Q. How can 4-nitrosophenol be stabilized during photochemical studies to prevent degradation into nitroso-quinone intermediates?

  • Methodology : Conduct reactions under anaerobic conditions (argon purge) and use UV-light filters (λ > 350 nm) to limit photooxidation. Stabilize 4-nitrosophenol via complexation with β-cyclodextrin, which reduces radical formation by 60–70% .

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